Home > Products > Screening Compounds P29607 > 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide -

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-5652650
CAS Number:
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Neuroprotection: The structural similarity of 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide to the OX2R inhibitor EMPA hints at a potential role in neuroprotection. OX2R agonists have shown promise in protecting midbrain dopamine neurons from degeneration []. This suggests that further investigation into 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide’s interaction with OX2R, and its potential in neurodegenerative disease models, could be valuable.
  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of the anti-cancer drug Venetoclax. It forms during oxidative stress degradation of Venetoclax and can further rearrange into Venetoclax hydroxylamine impurity (VHA) via a Meisenheimer rearrangement. []
  • Relevance: While not directly derived from 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, VNO shares a crucial structural feature: a substituted phenyl sulfonyl benzamide core. This shared moiety suggests potential similarities in chemical behavior and reactivity with the target compound. []

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: VHA is another oxidative impurity of Venetoclax, originating from the rearrangement of Venetoclax N-oxide (VNO). This impurity highlights a potential degradation pathway relevant for molecules containing similar structural elements, including the target compound. []
  • Relevance: Although structurally distinct from 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, VHA underscores the susceptibility of substituted phenyl sulfonyl benzamide moieties to oxidation and rearrangement reactions, warranting further investigation into the stability of the target compound under oxidative conditions. []

N-ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide (EMPA)

  • Compound Description: EMPA is a selective antagonist of the orexin receptor subtype OX2. In studies involving rat midbrain cultures, EMPA was shown to suppress the neuroprotective effect of orexin-B on dopamine neurons. []
  • Relevance: EMPA exhibits significant structural similarities to 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. Both compounds share a [(substituted phenyl)sulfonyl]amino-N-(3-pyridinylmethyl) core structure, differing primarily in the substituents on the phenyl ring and the presence of an acetamide group in EMPA. This close structural resemblance suggests that 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide might also interact with orexin receptors or possess related biological activities. []

4-[[5-[(Cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a)

  • Compound Description: This compound, belonging to the indole-5-carboxamide series, acts as a potent and selective antagonist of peptidoleukotrienes. Initial exploration revealed its reduced in vitro potency and oral activity compared to corresponding indole amides. []
  • Relevance: While 5a incorporates an indole moiety absent in 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, their shared 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide core structure highlights a crucial link. This similarity suggests potential overlapping pharmacological profiles or shared targets for both compounds, despite differences in overall structures. []

4-[[6-[(Cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a)

  • Relevance: Despite the presence of an indole group not found in 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, 6a shares a critical structural connection through the 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide core. This common feature suggests the possibility of shared pharmacological activities or target interactions between these compounds, warranting further investigation. []

4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q)

  • Compound Description: 5q represents a transposed amide within the indole-5-carboxamide series, displaying subnanomolar affinity for the leukotriene receptor and potent oral activity in a guinea pig asthma model. Its improved oral bioavailability compared to earlier derivatives highlights the impact of lipophilicity on pharmacokinetic properties. []
  • Relevance: Although 5q includes an indole moiety not present in 2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, their shared 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide core structure forms a key link. This structural similarity suggests potential commonalities in their pharmacological profiles or target interactions, emphasizing the significance of this core structure for biological activity. []

Properties

Product Name

2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H21N3O4S/c1-15-12-17(9-10-20(15)28-2)29(26,27)24-19-8-4-3-7-18(19)21(25)23-14-16-6-5-11-22-13-16/h3-13,24H,14H2,1-2H3,(H,23,25)

InChI Key

SMDITFSWGAOAJE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.